
N-(3-Butenyl) naltrexone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Butenyl) naltrexone is a derivative of naltrexone, an opioid antagonistNaltrexone itself is used primarily for the treatment of opioid and alcohol dependence due to its ability to block the euphoric effects of these substances .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Butenyl) naltrexone involves several steps. One common method starts with the precursor noroxymorphone. The process includes the N-alkylation of noroxymorphone with 3-butenyl bromide under basic conditions to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimizing reaction conditions to improve yield and purity while ensuring safety and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
N-(3-Butenyl) naltrexone undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where the butenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in a polar aprotic solvent.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-Butenyl) naltrexone has several scientific research applications:
Chemistry: Used as a reference material in analytical chemistry for quality control and method development.
Biology: Studied for its interactions with opioid receptors and its potential effects on cellular processes.
Medicine: Investigated for its potential use in treating conditions related to opioid and alcohol dependence.
Mechanism of Action
N-(3-Butenyl) naltrexone exerts its effects by binding to opioid receptors, primarily the mu-opioid receptor. This binding blocks the euphoric effects of opioids and alcohol, making it useful in treating dependence. The compound also interacts with the kappa and delta opioid receptors to a lesser extent .
Comparison with Similar Compounds
Similar Compounds
Naltrexone: The parent compound, used for treating opioid and alcohol dependence.
Naloxone: Another opioid antagonist used primarily for emergency treatment of opioid overdoses.
Noroxymorphone: An intermediate in the synthesis of N-(3-Butenyl) naltrexone and other opioid antagonists.
Uniqueness
This compound is unique due to its specific structural modification, which may confer different pharmacological properties compared to its parent compound, naltrexone. This modification can potentially enhance its efficacy or alter its interaction with opioid receptors .
Properties
Molecular Formula |
C20H23NO4 |
---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
3-but-3-enyl-4a,9-dihydroxy-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one |
InChI |
InChI=1S/C20H23NO4/c1-2-3-9-21-10-8-19-16-12-4-5-13(22)17(16)25-18(19)14(23)6-7-20(19,24)15(21)11-12/h2,4-5,15,18,22,24H,1,3,6-11H2 |
InChI Key |
AGAIYDYACAKVRE-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.